Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular weight of 233.06 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is represented by the InChI code1S/C7H9BrN2O2/c1-3-12-6 (11)5-4 (2)9-7 (8)10-5/h3H2,1-2H3, (H,9,10)
.
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Imidazole-containing compounds have garnered attention in drug development due to their diverse pharmacological activities. Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate serves as a valuable synthon for designing novel drugs. Researchers explore its potential as an antitumor, antibacterial, anti-inflammatory, and antiviral agent .
Organic Synthesis
The regiocontrolled synthesis of substituted imidazoles has witnessed recent advances. These heterocycles play a crucial role in constructing functional molecules used in everyday applications. Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate contributes to the diversity of synthetic routes for imidazole derivatives .
Antioxidant Properties
Studies have evaluated imidazole derivatives for their antioxidant potential. Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate, with its unique structure, may exhibit scavenging activity against free radicals. Such properties are relevant in combating oxidative stress-related diseases .
Biological Research
Imidazole-containing compounds often serve as building blocks in the synthesis of bioactive molecules. Researchers investigate their effects on cellular processes, enzymatic reactions, and protein interactions. Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate could find applications in biological assays and target identification .
Coordination Chemistry
Imidazole ligands play a vital role in coordination complexes. Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate may form stable complexes with metal ions, influencing their reactivity and catalytic properties. Such complexes are relevant in materials science and catalysis .
Functional Materials
Imidazole derivatives contribute to the design of functional materials, including polymers, liquid crystals, and sensors. Researchers explore their self-assembly behavior and optoelectronic properties. Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate could be incorporated into novel materials for specific applications .
Safety and Hazards
Future Directions
Imidazole derivatives, including Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate, have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, future research may focus on exploring the potential applications of this compound in various therapeutic areas.
Mechanism of Action
Target of Action
Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate is a derivative of the indole group of compounds . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
It’s known that indole derivatives, to which this compound belongs, bind with high affinity to multiple receptors, which can help in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, indicating that they likely interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-7(11)5-6(8)10-4(2)9-5/h3H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPWIJZZAZKDMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate | |
CAS RN |
2092287-33-5 |
Source
|
Record name | ethyl 5-bromo-2-methyl-1H-imidazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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